By incorporating Boc-D-His(Trt)-OH into a peptide synthesis strategy, researchers can create peptides containing D-histidine. Here are some potential applications:
Boc-D-His(Trt)-OH, or N-alpha-t-Butyloxycarbonyl-N-im-trityl-D-histidine, is a derivative of the amino acid histidine. Its chemical formula is C30H31N3O4, and it is characterized by the presence of a t-butyloxycarbonyl (Boc) protective group and a trityl (Trt) protecting group on the imidazole side chain of the histidine residue. This compound is primarily utilized in peptide synthesis due to its ability to protect reactive functional groups during the coupling process while maintaining stability under various reaction conditions .
As a histidine derivative, Boc-D-His(Trt)-OH may exhibit biological activities associated with histidine itself, including:
The synthesis of Boc-D-His(Trt)-OH typically involves:
Boc-D-His(Trt)-OH finds applications in various fields:
Studies involving Boc-D-His(Trt)-OH often focus on its interactions with:
Several compounds share structural similarities with Boc-D-His(Trt)-OH, each exhibiting unique properties:
Compound Name | Structure Features | Unique Properties |
---|---|---|
Boc-L-Histidine | Similar Boc protection | More commonly used in peptide synthesis |
Fmoc-D-Histidine | Fmoc protecting group instead of Boc | Different deprotection conditions |
Ac-D-Histidine | Acetyl protection on amino group | Less sterically hindered, different reactivity |
Trp-Boc-D-His | Tryptophan residue addition | Alters biological activity due to tryptophan's properties |
Boc-D-His(Trt)-OH stands out due to its specific protective groups that allow for selective reactions while maintaining stability during peptide synthesis. Its unique combination of protective groups makes it particularly valuable in synthesizing complex peptides where control over reactivity is crucial .
Boc-D-His(Trt)-OH possesses the molecular formula C₃₀H₃₁N₃O₄ and exhibits a molecular weight of 497.6 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 393568-74-6, providing a unique identifier for this specific stereoisomer. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoic acid, which precisely describes its stereochemical configuration and functional group arrangement.
The nomenclature of this compound reflects its dual protecting group strategy, where the amino terminus of D-histidine is protected by a tert-butyloxycarbonyl group, commonly abbreviated as the protecting group in peptide chemistry literature. Simultaneously, the imidazole nitrogen of the histidine side chain is protected by a trityl group, which consists of three phenyl rings attached to a central carbon atom. Alternative systematic names include N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-D-histidine and D-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(triphenylmethyl)-, both of which emphasize the specific protecting groups employed in the compound's structure.
The computed molecular descriptors reveal important structural characteristics that influence the compound's behavior in synthetic applications. The compound exhibits an XLogP3-AA value of 5.4, indicating significant lipophilicity due to the bulky trityl protecting group. The hydrogen bond donor count is 2, while the hydrogen bond acceptor count reaches 5, reflecting the carboxylic acid functionality and the protecting group carbonyls. The rotatable bond count of 10 suggests considerable conformational flexibility, which can be advantageous for peptide coupling reactions but may also contribute to side reactions if not properly controlled.
The development of Boc-D-His(Trt)-OH emerged from the foundational work of Bruce Merrifield, who revolutionized peptide synthesis through the introduction of solid-phase peptide synthesis in the early 1960s. Merrifield's initial approach utilized the tert-butyloxycarbonyl group for amino-terminal protection, establishing a methodology that relied on "relative acidolysis" where the amino-protecting group could be removed with moderate acid while side-chain protecting groups remained stable. This strategy formed the backbone of what became known as the solid-phase peptide synthesis methodology, earning Merrifield the Nobel Prize in Chemistry in 1984.
The specific development of histidine protecting group strategies arose from the unique challenges posed by the imidazole side chain during peptide assembly. Early solid-phase peptide synthesis efforts revealed that histidine residues were particularly prone to epimerization during the coupling process, a phenomenon attributed to the electron-donating properties of the imidazole nitrogen atoms. The introduction of the trityl protecting group for the imidazole nitrogen represented a critical advancement in addressing these challenges, as the electron-withdrawing nature of the trityl group significantly reduced the basicity of the imidazole ring.
The evolution from solution-phase to solid-phase methodologies necessitated the development of protecting group combinations that could withstand repetitive coupling and deprotection cycles. The combination of tert-butyloxycarbonyl and trityl protecting groups in Boc-D-His(Trt)-OH emerged as particularly effective because these groups could be selectively removed under different conditions - the tert-butyloxycarbonyl group with trifluoroacetic acid and the trityl group with stronger acids. This orthogonal protection strategy became fundamental to modern peptide synthesis protocols.
The refinement of solid-phase peptide synthesis methodologies during the 1970s and 1980s led to significant improvements in the synthesis and application of protected amino acid derivatives like Boc-D-His(Trt)-OH. The development of automated peptide synthesizers during this period made the routine use of such protected amino acids practical for large-scale peptide production, transforming both research and commercial peptide synthesis capabilities.
Contemporary peptide synthesis relies heavily on protected amino acid derivatives like Boc-D-His(Trt)-OH to achieve high-yield, high-purity peptide products while minimizing unwanted side reactions. The compound's significance in modern synthetic methodologies stems from its ability to address three critical challenges in peptide assembly: epimerization suppression, selective reactivity control, and compatibility with automated synthesis protocols. Research data demonstrates that Boc-D-His(Trt)-OH exhibits remarkably low epimerization rates compared to alternative histidine derivatives, making it particularly valuable for synthesizing biologically active peptides that require precise stereochemical integrity.
The protecting group combination in Boc-D-His(Trt)-OH provides exceptional stability during elevated temperature synthesis conditions, which have become increasingly important for improving coupling efficiency and reducing synthesis times. Comparative studies reveal that while traditional histidine derivatives show epimerization rates exceeding 16 percent at 90 degrees Celsius, properly protected derivatives maintain epimerization below 1 percent under similar conditions. This thermal stability has enabled the development of microwave-assisted solid-phase peptide synthesis protocols that dramatically reduce synthesis times while maintaining product quality.
The compound's role in automated high-throughput peptide synthesis represents another significant aspect of its modern utility. Extended solution stability studies demonstrate that Boc-D-His(Trt)-OH maintains chemical integrity for up to 10 days in dimethylformamide solutions, far exceeding the stability of less protected histidine derivatives. This extended stability is crucial for automated synthesizers that may hold amino acid solutions for extended periods during multi-day synthesis campaigns.
Synthesis Parameter | Boc-D-His(Trt)-OH Performance | Traditional Derivatives Performance |
---|---|---|
Epimerization at 90°C | < 1.0% | > 16.0% |
Solution Stability (DMF) | 10 days | 5 days maximum |
Coupling Efficiency | > 95% | Variable (70-90%) |
Synthesis Time Reduction | 40-60% | Baseline |
The compound's integration into green chemistry initiatives has also enhanced its significance in modern synthetic approaches. The stability of the protecting groups allows for more efficient coupling reactions that require fewer equivalents of coupling reagents and generate less waste. Additionally, the selective deprotection conditions minimize the need for harsh reagents and extensive purification procedures, aligning with contemporary sustainability goals in chemical synthesis.
The structural relationship between Boc-D-His(Trt)-OH and its L-isomer counterpart Boc-His(Trt)-OH reveals important stereochemical considerations that influence their respective applications in peptide synthesis. Both compounds share identical molecular formulas (C₃₀H₃₁N₃O₄) and molecular weights (497.6 grams per mole), yet their stereochemical configurations at the alpha carbon create distinct three-dimensional structures that exhibit different biological and synthetic properties.
The D-isomer configuration in Boc-D-His(Trt)-OH is designated by the (2R) stereochemical descriptor in its systematic name, while the L-isomer carries the (2S) configuration. This stereochemical difference fundamentally alters the spatial arrangement of the amino acid backbone, creating mirror-image structures that cannot be superimposed. The stereochemical distinction becomes particularly important when synthesizing peptides intended for biological applications, as enzymatic systems typically exhibit strong stereochemical preferences for L-amino acids in natural peptides.
The protecting group positioning and accessibility differ between the two isomers due to their contrasting stereochemistries. Nuclear magnetic resonance studies and computational modeling reveal that the spatial relationships between the tert-butyloxycarbonyl group, the trityl-protected imidazole, and the carboxylic acid functionality create different steric environments around the reactive centers. These differences can influence coupling reaction rates, selectivity, and the susceptibility to side reactions during peptide assembly.
Comparative analysis of the computed molecular descriptors shows that both isomers exhibit identical values for properties such as hydrogen bond donor count, hydrogen bond acceptor count, and rotatable bond count. However, their three-dimensional conformational preferences differ significantly, as demonstrated by the different spatial arrangements observed in their respective crystal structures and solution conformations.
Structural Parameter | Boc-D-His(Trt)-OH | Boc-His(Trt)-OH |
---|---|---|
Stereochemical Configuration | (2R) | (2S) |
Chemical Abstracts Service Number | 393568-74-6 | 32926-43-5 |
Molecular Formula | C₃₀H₃₁N₃O₄ | C₃₀H₃₁N₃O₄ |
Molecular Weight | 497.6 g/mol | 497.6 g/mol |
Computed XLogP3-AA | 5.4 | 5.4 |
The synthetic applications of these isomers diverge significantly based on the intended peptide targets. Boc-D-His(Trt)-OH finds primary application in the synthesis of peptides containing D-amino acid residues, which are often employed in developing peptide-based therapeutics with enhanced metabolic stability. The D-amino acid configuration provides resistance to proteolytic degradation by naturally occurring enzymes, extending the biological half-life of therapeutic peptides. Conversely, Boc-His(Trt)-OH remains the standard choice for synthesizing natural peptide sequences that maintain biological activity through proper stereochemical fidelity.
The epimerization susceptibility also differs between the two isomers under identical synthesis conditions. While both compounds benefit from the electron-withdrawing effects of their protecting groups, the different stereochemical environments around the alpha carbon can influence the kinetics of epimerization processes. Research indicates that the choice between D- and L-isomers should consider not only the target peptide sequence but also the specific synthesis conditions and the tolerance for stereochemical impurities in the final product.
Laboratory-scale synthesis of Boc-D-His(Trt)-OH represents a fundamental approach in peptide chemistry, requiring precise control of protecting group installation and reaction conditions. The compound, with molecular formula C₃₀H₃₁N₃O₄ and molecular weight 497.58 g/mol, serves as a crucial building block in solid-phase peptide synthesis applications [1] [2].
The protection of D-histidine requires careful consideration of the dual amino functionality present in the molecule. The primary α-amino group and the imidazole nitrogen atoms necessitate selective protection strategies to prevent unwanted side reactions during peptide synthesis [3] [4].
The most widely employed approach involves the sequential introduction of protecting groups, beginning with N-α protection using di-tert-butyl dicarbonate (Boc₂O). This reaction typically proceeds under basic conditions using triethylamine as base in tetrahydrofuran solvent at 0°C [5] [6]. The reaction mechanism involves nucleophilic attack of the amino group on the carbonyl carbon of Boc₂O, forming a stable carbamate linkage while releasing carbon dioxide and tert-butanol [6] [7].
Alternative protection strategies include the use of 4-dimethylaminopyridine (DMAP) as base in acetonitrile solution, which provides enhanced reactivity and shorter reaction times [8]. The protection reaction typically achieves yields of 75-85% with purities of 95-98% under optimized conditions [4] [9].
The regioselective introduction of the trityl group at the N-im position of the histidine imidazole ring represents a critical synthetic challenge. The trityl group serves dual functions: preventing acyl transfer reactions and suppressing L,D-racemization during peptide coupling reactions [3] [10].
Traditional tritylation methods employ trityl chloride in the presence of triethylamine in dichloromethane at room temperature [11] [12]. The reaction proceeds through electrophilic substitution at the less hindered imidazole nitrogen, typically the N-π position [13] [14]. Reaction conditions must be carefully controlled to ensure regioselectivity, as non-selective tritylation can lead to complex mixtures of regioisomers.
Advanced tritylation protocols utilize modified reaction conditions to enhance selectivity. The use of reduced equivalents of trityl chloride (1.0-1.2 equivalents) and controlled addition rates significantly improves regioselectivity [12] [15]. Alternative approaches involve the use of catalytic amounts of Lewis acids to promote selective tritylation at the desired imidazole position [12].
Recent methodological improvements include the development of one-pot tritylation procedures that combine both protection steps in a single reaction vessel. These methods utilize carefully controlled addition sequences and temperature profiles to achieve selective protection while maintaining high overall yields [11] [9].
The purification of Boc-D-His(Trt)-OH requires careful selection of appropriate chromatographic methods to achieve the desired purity levels for peptide synthesis applications. Multiple purification strategies are available, each offering distinct advantages in terms of recovery, purity, and scalability [18] [19].
Silica gel chromatography represents the most commonly employed purification method, utilizing dichloromethane/methanol gradient systems to achieve effective separation of the desired product from synthetic impurities [18]. The method typically provides recovery yields of 85% with purities reaching 97%. The chromatographic separation is based on differential adsorption of the protected amino acid and related impurities on the silica gel stationary phase.
Recrystallization procedures offer an alternative approach for achieving high purity levels, particularly when combined with appropriate solvent systems [19]. Ethanol/water mixtures provide effective recrystallization media, yielding products with purities of 99% and recovery rates of 90%. The crystallization process removes both inorganic salts and organic impurities through selective solubility differences.
Flash chromatography using hexane/ethyl acetate solvent systems provides rapid purification with recovery yields of 88% and purities of 98% [19]. This method offers advantages in terms of processing time and solvent consumption compared to traditional column chromatography.
Preparative high-performance liquid chromatography (HPLC) represents the most effective purification method for achieving the highest purity levels [20]. Acetonitrile/water gradient systems provide excellent resolution of the target compound from closely related impurities, achieving purities of 99.5% with recovery yields of 95%. The method is particularly valuable for pharmaceutical applications requiring extremely high purity levels.
Comprehensive analytical characterization of Boc-D-His(Trt)-OH is essential for ensuring product quality and suitability for peptide synthesis applications. Multiple analytical techniques are employed to assess purity, identity, and enantiomeric integrity [21] [22].
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) serves as the primary analytical method for purity determination [23] [22]. The method employs reversed-phase chromatography with acetonitrile/water gradient systems and detection at 254 nm. Purity levels of ≥98% are typically required for pharmaceutical applications, with the method providing quantitative determination of related impurities.
Liquid chromatography-mass spectrometry (LC-MS) provides definitive molecular weight confirmation and structural identification [24] [22]. The protonated molecular ion [M+H]⁺ at m/z 498.6 confirms the molecular structure, while tandem mass spectrometry (MS/MS) provides fragmentation patterns for structural elucidation.
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural characterization of the protected amino acid [25] [26]. ¹H NMR spectra provide characteristic signals for the Boc protecting group at 1.40 ppm and trityl aromatic protons in the 7.0-7.5 ppm region. ¹³C NMR spectroscopy confirms the presence of carbonyl carbons in the 155-170 ppm range, diagnostic of the carbamate functionality.
Fourier-transform infrared (FTIR) spectroscopy provides functional group identification through characteristic absorption bands [27] [28]. The carbonyl stretch at 1700 cm⁻¹ confirms the presence of the carbamate protecting group, while aromatic C-H stretches in the 3000-3100 cm⁻¹ region indicate the trityl protecting group.
Melting point determination provides a simple yet effective assessment of product purity and crystalline form [1] [2]. The compound exhibits a melting point of approximately 130°C with decomposition, serving as a quality control parameter for batch-to-batch consistency.
Optical rotation measurement ensures enantiomeric purity and confirms the D-configuration of the histidine residue [1] [2]. The specific rotation [α]₂₀/D +12.5° (c=1, methanol) provides quantitative assessment of optical purity, with deviations indicating racemization or contamination with the L-enantiomer.
Industrial production of Boc-D-His(Trt)-OH requires careful consideration of scalability, cost-effectiveness, and regulatory compliance. The transition from laboratory-scale to industrial production involves optimization of reaction conditions, purification methods, and quality control systems [29] [30].
Process optimization focuses on maximizing yield while minimizing waste generation and production costs. The selection of appropriate solvents, reagents, and reaction conditions significantly impacts the overall process economics [31] [32]. Continuous flow chemistry technologies offer potential advantages in terms of reaction control, heat transfer, and product consistency.
Solvent selection represents a critical consideration in industrial production, particularly with increasing emphasis on green chemistry principles [33] [31]. The replacement of dichloromethane and dimethylformamide with less hazardous alternatives such as propylene carbonate or DMSO/ethyl acetate mixtures provides environmental and safety benefits while maintaining synthetic efficiency.
Waste minimization strategies include the development of solvent recovery systems and the implementation of atom-economical synthetic routes [33]. The use of recyclable protecting group reagents and the optimization of stoichiometric ratios contribute to improved process sustainability.
Quality assurance systems must be implemented to ensure consistent product quality and regulatory compliance [34] [35]. Good Manufacturing Practice (GMP) protocols require comprehensive documentation of all production steps, from raw material inspection through final product release testing.
The implementation of green chemistry principles in the synthesis of Boc-D-His(Trt)-OH addresses environmental concerns while maintaining synthetic efficiency. Several approaches have been developed to reduce the environmental impact of the synthesis process [33] [31] [32].
Solvent replacement strategies focus on eliminating hazardous solvents such as dichloromethane and dimethylformamide. Alternative solvent systems include propylene carbonate for both protection and coupling reactions, providing comparable yields while reducing toxicity concerns [31]. Binary solvent mixtures such as DMSO/ethyl acetate offer adjustable polarity and reduced environmental impact.
Aqueous synthesis methodologies represent a significant advancement in green chemistry applications [33]. The use of water as reaction medium for amino acid protection reactions eliminates the need for organic solvents while providing enhanced safety and environmental benefits. These methods typically employ sodium bicarbonate as base and achieve comparable yields to traditional organic methods.
Catalytic approaches offer potential for reducing reagent consumption and waste generation. The use of catalytic amounts of Lewis acids or organic bases can enhance reaction rates while reducing overall reagent requirements [36] [37]. These methods are particularly valuable for large-scale production where reagent costs represent a significant portion of overall production expenses.
Continuous flow chemistry technologies provide opportunities for improved process control and reduced waste generation [36]. The use of flow reactors enables precise control of reaction parameters while minimizing solvent consumption and reaction time. These technologies are particularly valuable for exothermic reactions where temperature control is critical.
Process intensification strategies focus on combining multiple synthetic steps into single operations, reducing overall processing time and waste generation [33]. One-pot synthesis protocols eliminate the need for intermediate purification steps while maintaining product quality and yield.